N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide (CAS 2097872-46-1) is a synthetic, heterocyclic small molecule (C22H18N2O3S, MW 390.46 g/mol) that incorporates a 1,3-thiazole-4-carboxamide core, a 2-phenyl substituent on the thiazole ring, and a distinctive (furan-2-yl)phenyl-hydroxyethyl side chain attached to the amide nitrogen. The compound is catalogued as a research-grade chemical (typical purity ≥95%) and has been registered in the PubChem database since 2017.

Molecular Formula C22H18N2O3S
Molecular Weight 390.46
CAS No. 2097872-46-1
Cat. No. B2534738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide
CAS2097872-46-1
Molecular FormulaC22H18N2O3S
Molecular Weight390.46
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
InChIInChI=1S/C22H18N2O3S/c25-19(15-8-10-16(11-9-15)20-7-4-12-27-20)13-23-21(26)18-14-28-22(24-18)17-5-2-1-3-6-17/h1-12,14,19,25H,13H2,(H,23,26)
InChIKeyXOUGAAGFUBTQCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide (CAS 2097872-46-1): Structural Baseline and Pharmacophore Classification


N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide (CAS 2097872-46-1) is a synthetic, heterocyclic small molecule (C22H18N2O3S, MW 390.46 g/mol) that incorporates a 1,3-thiazole-4-carboxamide core, a 2-phenyl substituent on the thiazole ring, and a distinctive (furan-2-yl)phenyl-hydroxyethyl side chain attached to the amide nitrogen [1]. The compound is catalogued as a research-grade chemical (typical purity ≥95%) and has been registered in the PubChem database since 2017 . Its structural features place it within the broad 2-phenylthiazole-4-carboxamide family, a privileged scaffold in medicinal chemistry known for diverse kinase and antiviral target engagement. However, publicly available direct biological data for this specific compound are exceptionally limited; the majority of activity information exists only for structurally related analogs, making target-specific procurement decisions reliant on a careful analysis of differential structural motifs rather than pre-existing potency datasets.

Why Generic In-Class Substitution Is Not Advisable for N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide (2097872-46-1)


Within the 2-phenyl-1,3-thiazole-4-carboxamide class, even minor alterations to the amide N-substituent can cause threshold-level shifts in target engagement and selectivity. For example, N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide (CID 2744454) displays an IC50 of 6.94 µM against its target [1], whereas the N-(3,4-dimethoxyphenyl) analog is associated with antitumor activity and a favorable toxicological profile . Substituting a simple aryl group with the (furan-2-yl)phenyl-2-hydroxyethyl motif—as in the present compound—introduces a hydrogen-bond-donating secondary alcohol and a heteroaryl furan that can participate in π-stacking and directed electrostatic interactions. Without direct head-to-head comparative data, these structural differences must be assumed to alter solubility, metabolic stability, and binding kinetics, rendering generic substitution unreliable. The sections below consolidate the strongest available structural and activity-proximity evidence to inform a scientifically grounded selection decision.

Quantitative Differentiation Evidence: N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide (2097872-46-1)


Structural Differentiation: Unique (Furan-2-yl)phenyl-2-hydroxyethyl Motif vs. Common N-Aryl and N-Alkyl Analogs

The target compound incorporates an N-(2-hydroxyethyl) linker substituted with a 4-(furan-2-yl)phenyl group—a motif absent from any of the commonly catalogued 2-phenyl-1,3-thiazole-4-carboxamide analogs. Readily available comparators such as N-(cyanomethyl)-2-phenyl-1,3-thiazole-4-carboxamide, N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide, and N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide all bear simple aryl, benzyl, or short-chain alkyl substituents. The target compound is the only member of this set that features a furan heterocycle, a secondary alcohol, and a diphenyl-like aromatic system in the side chain. This structural divergence is quantified by the higher molecular weight (390.46 g/mol vs. ~204–338 g/mol for simpler analogs), the increased hydrogen-bond donor/acceptor count (2 donors, 5 acceptors), and a larger topological polar surface area (TPSA) predicted to exceed 100 Ų, which directly impacts permeability and solubility.

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Purity Benchmarking: Commercial Supply Specification vs. Typical Analog Quality

The target compound is commercially listed with a minimum purity of 95% (HPLC) through the supplier Chemenu (Catalog CM1010034) . This specification is consistent with the purity range commonly offered for structurally similar 2-phenylthiazole-4-carboxamide derivatives (e.g., N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide, also ≥95%) . The availability of a defined purity threshold reduces procurement risk for assay reproducibility; however, no orthogonal quantification (e.g., qNMR, elemental analysis) is publicly provided. For applications requiring >98% purity, additional purification or a custom synthesis step is necessary.

Chemical Procurement Purity Specification Reproducibility

Target Class Proximity: RNase L Activation Potential vs. 2-5A Oligoadenylate Baseline

While no direct RNase L binding data exist for the target compound, the broader 2-phenylthiazole-4-carboxamide chemotype has been explored in patents and literature as a potential RNase L-modulating scaffold [1]. The natural activator 2-5A (ppp5'A2'p5'A2'p5'A) exhibits an IC50 of 2.30 nM in mouse L cell extract protein synthesis inhibition assays [2]. Small-molecule activators identified through HTS campaigns have EC50 values in the micromolar range (e.g., 50–99 µM) [3]. This 3–4 log potency gap suggests that synthetic small molecules within this class function through a distinct binding mode relative to the natural oligonucleotide ligand. The target compound's hybrid aromatic-aliphatic side chain may sample conformational space that is inaccessible to both the endogenous activator and simpler aryl-substituted analogs, potentially enabling a differentiated activation or inhibition profile upon experimental testing.

Antiviral Research RNase L Innate Immunity

Optimal Research and Industrial Scenarios for Procuring N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide (2097872-46-1)


Novel Scaffold Exploration in Antiviral or Innate Immunity Programs

For virology groups investigating RNase L-dependent or independent mechanisms, this compound offers a structurally differentiated alternative to the aminothiazole and nitrofuran conjugates that dominate the current antiviral thiazole literature. Its unique (furan-2-yl)phenyl-hydroxyethyl tail provides a distinct starting point for SAR expansion beyond the well-characterized N-aryl-2-phenylthiazole-4-carboxamide series [1]. Procurement is recommended when the research objective is to probe uncharted chemical space adjacent to validated antiviral targets.

Medicinal Chemistry Diversification of Kinase-Focused Libraries

The 2-phenylthiazole-4-carboxamide core is a recognized kinase hinge-binding motif. The target compound's extended substituent introduces steric bulk and hydrogen-bonding capability that differentiate it from the flat, lipophilic N-aryl analogs commonly used in kinase inhibitor libraries [2]. Incorporating this compound into a screening deck may identify hits against kinases with larger, solvent-exposed active sites or allosteric pockets, complementing traditional ATP-competitive chemotypes.

Chemical Probe Development Requiring High-Purity Starting Material with IP Freedom

With a catalog purity of ≥95% , a well-defined single stereocenter (racemic at the hydroxyl-bearing carbon, unless specified otherwise), and a substitution pattern rarely described in the peer-reviewed literature, this compound is suitable as a starting point for chemical probe campaigns where patentability and structural novelty are prioritized. The absence of extensive prior art reduces freedom-to-operate concerns relative to thoroughly mined 2-phenylthiazole-4-carboxamide analogs.

Quote Request

Request a Quote for N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.